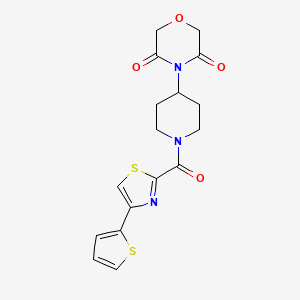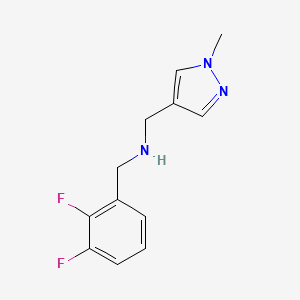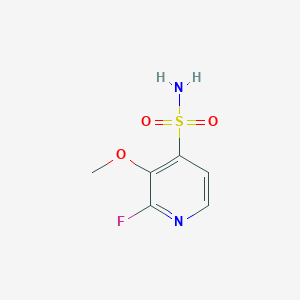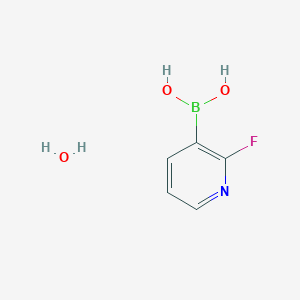
4-(1-(4-(Thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(1-(4-(Thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione” is a complex organic molecule that contains several functional groups, including a thiophene ring, a thiazole ring, a piperidine ring, and a morpholine dione group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the specific substitutions on them. The thiophene and thiazole rings are both five-membered heterocycles, with the thiophene containing a sulfur atom and the thiazole containing a sulfur and a nitrogen .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich sulfur and nitrogen atoms in the thiazole and thiophene rings . These atoms could potentially act as nucleophiles in reactions with electrophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the polarity of the functional groups, the size and shape of the molecule, and the presence of any chiral centers could influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
Chemical Synthesis and Potential Biological Activity : This compound is part of a class of chemicals that have been synthesized for their potential biological activities. For example, research by Kandeel et al. (2006) involved the synthesis of new thiazolidin-4-ones and thiazolin-4-ones, which are related to the thiophene and thiazole core structures present in the compound of interest. These compounds were synthesized through reactions involving piperidine and morpholine, indicating their potential utility in creating biologically active molecules (Kandeel, 2006).
Anticancer and Antimicrobial Applications : Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione derivatives, which share structural similarities with the compound of interest, particularly in the use of thiophen-2-yl and morpholine components. These derivatives were evaluated for their anticancer activity, highlighting the potential of such structures in medical research (Kumar et al., 2013).
Hypoglycemic and Anti-inflammatory Screening : Karumanchi et al. (2019) synthesized novel substituted thiazolidine-2,4-diones, incorporating morpholine, and screened them for hypoglycemic and anti-inflammatory activities. This suggests the relevance of such structures in developing therapeutic agents for conditions like diabetes and inflammation (Karumanchi et al., 2019).
Antimicrobial Activity Research : Prakash et al. (2011) investigated thiazolidine-2,4-diones for their in vitro antibacterial activity. These compounds, related to the compound of interest through their thiazolidine core, showed effectiveness against gram-positive bacteria, indicating the potential antimicrobial applications of such molecules (Prakash et al., 2011).
Molecular Synthesis and Characterization
- Advanced Synthesis Techniques : Research by Gao et al. (2017) focused on synthesizing spiroheterocycles, involving steps that might be relevant for synthesizing complex molecules like the one . This demonstrates the compound's relation to advanced synthetic organic chemistry and the exploration of novel chemical structures (Gao et al., 2017).
Mechanism of Action
Target of Action
Compounds containing thiophene and thiazole moieties have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets such as kinases, estrogen receptors, and various enzymes .
Mode of Action
For instance, they can inhibit or modulate the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
For example, they can modulate signal transduction pathways, interfere with cell cycle regulation, and affect metabolic pathways .
Pharmacokinetics
Compounds containing thiophene and thiazole moieties are generally known for their good bioavailability . They are soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of Action
Compounds containing thiophene and thiazole moieties are known to have diverse biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
properties
IUPAC Name |
4-[1-(4-thiophen-2-yl-1,3-thiazole-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c21-14-8-24-9-15(22)20(14)11-3-5-19(6-4-11)17(23)16-18-12(10-26-16)13-2-1-7-25-13/h1-2,7,10-11H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMKFYHSIYEWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(4-(Thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)morpholine-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2988600.png)

![N-(1-Cyanocyclohexyl)-2-[3-(hydroxymethyl)-3-propylpyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2988605.png)
![Methyl 2-[6-methoxy-2-(4-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2988607.png)
![3-bromo-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2988609.png)
![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/no-structure.png)
![5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2988611.png)





![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2988617.png)